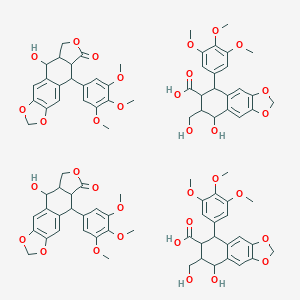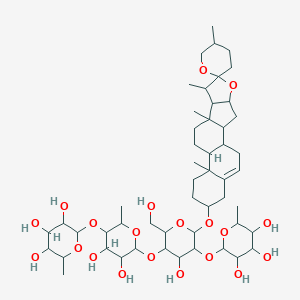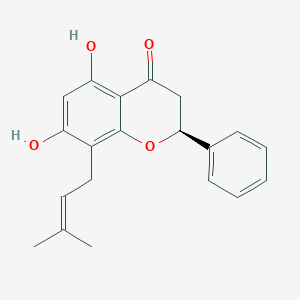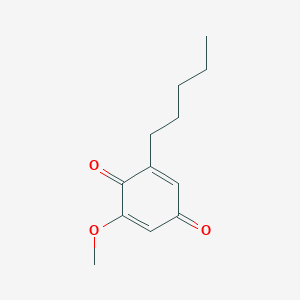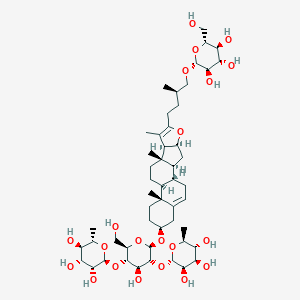
Pseudoprotodioscin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoprotodioscin is a steroid saponin . It is a natural product found in Smilax menispermoidea, Dioscorea panthaica, and other organisms .
Synthesis Analysis
Pseudoprotodioscin and its derivatives were examined for their beneficial role against H2O2-mediated myocardial cell injury . The biotransformation pathway of pseudoprotodioscin by Gibberella fujikuroi CGMCC 3.4663 was proposed .Molecular Structure Analysis
The molecular formula of Pseudoprotodioscin is C51H82O21 . The molecular weight is 1031.18 .Chemical Reactions Analysis
Pseudoprotodioscin has been transformed by a fungus Gibberella fujikuroi CGMCC 3.4663 . Five new and three known steroidal saponins were obtained from the fermentation broth of pseudoprotodioscin incubated with this fungus .Physical And Chemical Properties Analysis
Pseudoprotodioscin has a molecular weight of 1031.18 and a molecular formula of C51H82O21 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
Pseudoprotodioscin: A Comprehensive Analysis of Scientific Research Applications:
Cancer Research
Pseudoprotodioscin has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. It has been found to be cytotoxic to A375, L929, and HeLa cancer cells, indicating potential applications in developing cancer therapies .
Cholesterol and Triglyceride Synthesis
This compound inhibits SREBP1/2 and microRNA 33a/b levels, reducing gene expression related to cholesterol and triglyceride synthesis. This suggests a role in managing lipid profiles and associated disorders .
Estrogen Receptor Modulation
In preadipocytes, Pseudoprotodioscin increases nuclear accumulation of estrogen receptor α (ERα), which could have implications for hormone-related research and treatments .
Anti-inflammatory and Antioxidant Effects
Asparagus, which contains Pseudoprotodioscin, has demonstrated anti-inflammatory and antioxidant pharmacological effects. These properties could be harnessed for various therapeutic applications .
Anti-aging Potential
The anti-aging effects of Asparagus, attributed in part to Pseudoprotodioscin, could lead to its use in cosmetic or dermatological products aimed at reducing signs of aging .
Polycystic Ovary Syndrome (PCOS) Treatment
Network pharmacology studies suggest that Pseudoprotodioscin may play a role in treating PCOS, although the exact mechanisms remain to be fully elucidated .
Hepatocellular Carcinoma (HCC) Treatment
Related compounds like Diosgenin have been shown to inhibit the STAT3 signaling pathway in HCC cells, leading to cell proliferation suppression and chemosensitization. While not directly linked to Pseudoprotodioscin, this indicates potential avenues for research into similar compounds .
Cayman Chemical - Pseudoprotodioscin MedChemExpress - Pseudoprotodioscin Integrating network pharmacology and experimental verification ProQuest - Diosgenin: Recent Highlights on Pharmacology
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25?,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCUMTGKKLOMCW-MQDUZHDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
CAS RN |
102115-79-7 |
Source


|
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


